Cyclobut-2-en-1-amine
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Overview
Description
Cyclobut-2-en-1-amine is an organic compound characterized by a four-membered cyclobutene ring with an amine group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobut-2-en-1-amine can be synthesized through several methods. One efficient approach involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot synthesis . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cyclobut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of cyclobut-2-en-1-one derivatives.
Reduction: The compound can be reduced to form cyclobutylamine.
Substitution: Substitution reactions can occur at the amine group or the cyclobutene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Cyclobut-2-en-1-one derivatives.
Reduction: Cyclobutylamine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Cyclobut-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique properties.
Mechanism of Action
The mechanism by which Cyclobut-2-en-1-amine exerts its effects involves its interaction with various molecular targets. The amine group can participate in hydrogen bonding and nucleophilic attacks, while the cyclobutene ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of new compounds with different properties .
Comparison with Similar Compounds
Cyclobut-2-en-1-one: Similar structure but with a ketone group instead of an amine.
Cyclobutylamine: Similar structure but without the double bond in the ring.
Cyclobut-2-en-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness: Cyclobut-2-en-1-amine is unique due to the presence of both the cyclobutene ring and the amine group.
Properties
IUPAC Name |
cyclobut-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c5-4-2-1-3-4/h1-2,4H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFCCOZUSUFWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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